molecular formula C20H19NO3 B4898007 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B4898007
M. Wt: 321.4 g/mol
InChI Key: ADNBYNXCQXXKSF-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Benzodioxole to the Amino Group: This step involves the reaction of the benzodioxole with an amine to form the benzodioxol-5-ylmethylamine.

    Cyclohexene Ring Formation: The final step involves the formation of the cyclohexene ring through a series of reactions, including aldol condensation and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to apoptosis in cancer cells . The compound’s structure allows it to bind to specific proteins, altering their function and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of a benzodioxole moiety and a phenyl group attached to a cyclohexene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-10-16(15-4-2-1-3-5-15)9-17(11-18)21-12-14-6-7-19-20(8-14)24-13-23-19/h1-8,11,16,21H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNBYNXCQXXKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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